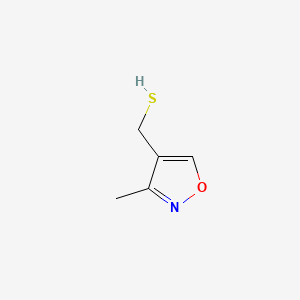

(3-Methyl-1,2-oxazol-4-yl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NOS |

|---|---|

Molecular Weight |

129.18 g/mol |

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)methanethiol |

InChI |

InChI=1S/C5H7NOS/c1-4-5(3-8)2-7-6-4/h2,8H,3H2,1H3 |

InChI Key |

GDUHYFZFWCBFET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC=C1CS |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

De Novo Synthesis of the 1,2-Oxazole Heterocycle

The formation of the 1,2-oxazole ring is a critical first phase. Two primary strategies dominate the synthesis of this class of heterocycles: cycloaddition reactions and condensation-based approaches. nih.gov

The most prominent cycloaddition pathway to the 1,2-oxazole ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. nih.govnih.gov This method offers a high degree of control over regiochemistry. To achieve the desired 3-methyl substitution pattern, acetonitrile (B52724) oxide (generated in situ from sources like nitroethane) would serve as the 1,3-dipole, reacting with a suitable alkyne. The choice of alkyne determines the substituent at the C-4 and C-5 positions.

Another relevant, though more general, approach in oxazole (B20620) synthesis involves the van Leusen reaction, a [3+2] cycloaddition that utilizes tosylmethylisocyanide (TosMIC). nih.govsemanticscholar.org While this method classically yields 1,3-oxazoles, variations and alternative cycloaddition strategies, such as photoinduced protocols involving carbenes and nitriles, contribute to the broader toolkit for forming five-membered heterocyclic rings. researchgate.net

Table 1: Comparison of Cycloaddition Strategies for Oxazole Scaffolds

| Reaction Name | Key Reagents | Ring Formed | Description |

|---|---|---|---|

| Nitrile Oxide-Alkyne Cycloaddition | Nitrile Oxide, Alkyne | 1,2-Oxazole (Isoxazole) | A highly regioselective [3+2] cycloaddition ideal for constructing the 1,2-oxazole core. nih.govnih.gov |

| Van Leusen Oxazole Synthesis | Tosylmethylisocyanide (TosMIC), Aldehyde | 1,3-Oxazole | A base-catalyzed cycloaddition leading to 5-substituted 1,3-oxazoles. nih.govsemanticscholar.org |

| Photoinduced Cycloaddition | Diazo compound, Nitrile | 1,3-Oxazole | Involves photolysis to generate singlet carbenes that react with nitriles. researchgate.net |

Condensation reactions provide a powerful alternative for building the 1,2-oxazole ring from acyclic precursors. A classic and effective method involves the reaction of a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) hydrochloride. nih.gov

A more advanced strategy begins with the condensation of a 1,3-dicarbonyl compound with N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction forms a β-enamino ketoester intermediate. Subsequent treatment of this intermediate with hydroxylamine leads to a cyclization-dehydration cascade, yielding the 1,2-oxazole ring. nih.gov This pathway offers excellent control over the final substitution pattern based on the choice of the initial dicarbonyl starting material.

Table 2: Condensation Pathway for 1,2-Oxazole Synthesis

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 1,3-Diketone, DMF-DMA | β-Enamino ketoester | Formation of an activated three-carbon building block. nih.gov |

| 2 | β-Enamino ketoester, Hydroxylamine | 1,2-Oxazole | Ring closure via nucleophilic attack, cyclization, and dehydration. nih.gov |

Introduction of the Methanethiol (B179389) Moiety at the C-4 Position

Once the 3-methyl-1,2-oxazole ring is synthesized, the next critical phase is the introduction of the -CH₂SH (methanethiol) group at the C-4 position. This can be accomplished through several functionalization strategies.

A direct and widely used method involves the nucleophilic substitution of a suitable leaving group on a C-4 methyl substituent. The synthesis would first target a precursor like 4-(halomethyl)-3-methyl-1,2-oxazole. Such halomethylated heterocycles are common synthetic intermediates. nih.gov This activated precursor can then undergo an Sₙ2 reaction with a sulfur nucleophile.

Common thiolating agents for this transformation include sodium hydrosulfide (B80085) (NaSH) or, more frequently, thiourea (B124793). The reaction with thiourea forms a stable isothiouronium salt intermediate, which can be subsequently hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to cleanly liberate the desired thiol.

An alternative approach involves introducing a sulfur-containing functional group in a higher oxidation state and subsequently reducing it to the thiol. This route would begin by creating a precursor such as (3-methyl-1,2-oxazol-4-yl)methanesulfonyl chloride.

The reduction of sulfonyl chlorides or sulfoxides to their corresponding thiols is a well-established transformation. taylorfrancis.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. researchgate.net Catalytic hydrogenation, often employing a palladium catalyst under a moderate pressure of hydrogen, also provides a robust method for this reduction, particularly for aryl sulfonyl chlorides. taylorfrancis.comgoogle.com This method benefits from the formation of HCl as a byproduct, which can be neutralized with a mild base during the reaction. google.com

Functional Group Interconversions and Derivatization Approaches

The methanethiol group in the final compound is chemically versatile and can undergo a variety of subsequent reactions, allowing for further derivatization. The thiol proton is weakly acidic (pKa ~10.4), making it susceptible to deprotonation by a suitable base to form a highly nucleophilic thiolate anion. wikipedia.org

The sulfur atom is also readily oxidized. Mild oxidation can lead to the formation of a disulfide bridge, linking two molecules together. More vigorous oxidation can convert the thiol first to a sulfinic acid and ultimately to a sulfonic acid. wikipedia.org Furthermore, the thiol can be converted into other sulfur-containing functional groups, such as sulfonyl derivatives, through oxidative functionalization protocols. nih.gov

Table 3: Potential Derivatization Reactions of the Methanethiol Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Deprotonation | Base (e.g., CH₃ONa) | Thiolate (-CH₂S⁻) wikipedia.org |

| Oxidation (Dimerization) | Mild Oxidant (e.g., I₂, air) | Disulfide (-CH₂-S-S-CH₂-) wikipedia.org |

| Oxidation (to Sulfonyl) | Strong Oxidant (e.g., H₂O₂) | Sulfonic Acid (-CH₂SO₃H) wikipedia.org |

| Oxidative Functionalization | DMSO/HBr, Nucleophile (e.g., R-OH) | Sulfonate Ester (-CH₂SO₃R) nih.gov |

| Alkylation (S-alkylation) | Alkyl Halide (R-X) | Thioether (-CH₂-S-R) |

Transformation of Other C-4 Substituents to Methanethiol

A primary strategy for synthesizing the target compound involves the preparation of a 3-methyl-1,2-oxazole ring bearing a suitable precursor group at the C-4 position, which can then be converted to the methanethiol group. A highly effective precursor is the 4-(halomethyl) group, such as 4-(bromomethyl)-3-methylisoxazole.

This key intermediate can be synthesized from 3,4-dimethylisoxazole via a radical halogenation reaction, for instance, using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). Once the 4-(bromomethyl) intermediate is secured, it can be converted to the target methanethiol through nucleophilic substitution using a thiolating agent.

Common thiolating agents and pathways include:

Thiocyanate (B1210189) Pathway: Reaction with sodium or potassium thiocyanate to form (3-methyl-1,2-oxazol-4-yl)methyl thiocyanate, followed by reduction (e.g., with lithium aluminum hydride, LAH) or hydrolysis to yield the thiol.

Thiourea Pathway: Formation of an isothiouronium salt by reacting the halide with thiourea, followed by alkaline hydrolysis to release the thiol. This method is advantageous as it avoids the formation of sulfide (B99878) byproducts.

Hydrosulfide Pathway: Direct conversion using sodium hydrosulfide (NaSH). This method can sometimes lead to the formation of the corresponding sulfide as a byproduct due to the reaction of the product thiol with unreacted starting material.

An alternative precursor is 4-(hydroxymethyl)-3-methylisoxazole. This alcohol can be converted to the thiol, often via its tosylate or mesylate derivative to create a better leaving group, followed by reaction with a sulfur nucleophile as described above.

Selective Methylation or Demethylation Strategies

An indirect yet viable route to (3-Methyl-1,2-oxazol-4-yl)methanethiol involves the demethylation of its corresponding methyl thioether, S-(((3-methyl-1,2-oxazol-4-yl)methyl)sulfanyl)methane. This thioether can be synthesized from the same 4-(bromomethyl)-3-methylisoxazole precursor by reaction with sodium thiomethoxide (NaSMe).

The subsequent cleavage of the S-methyl bond to unveil the thiol is a critical step. While challenging, several methods exist for the demethylation of methyl thioethers:

Using Strong Acids: Treatment with strong, soft acids like hydrogen iodide (HI) or hydrogen bromide (HBr) can cleave the methyl-sulfur bond.

Using Metal Thiolates: Nucleophilic demethylation can be achieved using alkali metal thiolates, such as sodium thiophenoxide, in a high-boiling solvent like N,N-dimethylformamide (DMF).

Biocatalytic Demethylation: Research has shown that certain anaerobic bacteria can perform O-demethylation of methoxylated aromatic compounds in a process that is strictly dependent on sulfide, which acts as a methyl group acceptor. nih.gov This points to the potential for developing biocatalytic methods for S-demethylation, where a thiol compound acts as a "methyl trap" to drive the reaction to completion. nih.gov

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of this compound is crucial for improving yield, purity, and scalability. This involves a careful study of reaction parameters and, in related systems, the control of stereochemistry.

Reaction Conditions and Catalyst Screening

The efficiency of the synthetic steps, particularly the introduction of the sulfur functionality, is highly dependent on reaction conditions and the choice of catalyst. For instance, in the industrial synthesis of methanethiol from syngas (CO/H₂) and hydrogen sulfide (H₂S), alkali-promoted molybdenum sulfide (MoS₂) catalysts have proven effective. tue.nltue.nl These studies highlight the importance of the catalyst support and promoter.

Drawing analogies from this, the conversion of a precursor like 4-(hydroxymethyl)-3-methylisoxazole to the target thiol could be envisioned as a direct, gas-phase catalytic process. The table below summarizes catalyst systems and conditions used in analogous methanethiol synthesis, which could serve as a starting point for optimization.

| Catalyst System | Support | Promoter | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Mo-based | SBA-15 | K (Potassium) | 300 | Optimal K/Mo molar ratio of 2.0 enhances formation of K₂MoO₄, which is beneficial for CH₃SH synthesis. | researchgate.net |

| MoS₂ | SiO₂ | K₂CO₃ | N/A | Demonstrated high activity and selectivity for CH₃SH from H₂S-containing syngas. | tue.nl |

| Alkali Sulfides | Al₂O₃ | Cs (Cesium) | N/A | Alkali sulfides themselves are active sites for CH₃SH synthesis, with Cesium being the most active alkali metal. | tue.nl |

For liquid-phase synthesis, optimization would involve screening solvents, bases (for deprotonating thiourea or NaSH), and reaction temperatures to maximize the yield of the desired thiol while minimizing the formation of the dipentyl sulfide byproduct. Phase-transfer catalysts could also be employed to enhance reaction rates in biphasic systems.

Stereochemical Control in Analogous Systems

The target molecule, this compound, is achiral. However, the principles of stereochemical control are paramount when synthesizing more complex, chiral analogs that may have applications in pharmaceuticals or materials science. Research into the functionalization of the isoxazole (B147169) ring provides valuable insights into achieving stereoselectivity.

A notable example is the stereoselective synthesis of 4-bromo-spiro-isoxazolines. nih.gov This one-step process involves the bromination of isoxazoles that have a pendant alcohol group. The reaction proceeds through a bromonium ion intermediate, which undergoes an intramolecular nucleophilic attack by the alcohol. X-ray crystallography has confirmed that this cyclization occurs in an anti fashion, establishing a specific stereochemical relationship between the newly formed spirocyclic ring and the bromine atom at the C-4 position. nih.gov

| System | Reaction Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Isoxazole with pendant alcohol | Bromination / Intramolecular Cyclization | Formation of a bromonium ion intermediate. | Stereoselective formation of two contiguous stereocenters in a spiro-isoxazoline via anti attack. | nih.gov |

| 4-Acyl/Alkoxycarbonyl isoxazoles | Reductive C5 Alkylation | Reduction of C4=C5 double bond and alkylation. | Generally affords trans-4,5-disubstituted isoxazolines, demonstrating relative stereoselectivity. | researchgate.net |

These examples demonstrate that by carefully choosing the substrate and reaction conditions, it is possible to control the stereochemical outcome at the C-4 position of the isoxazole ring. Such strategies would be essential for the synthesis of chiral analogs of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Thiol (-SH) Group

The thiol group is the primary site of reactivity in (3-Methyl-1,2-oxazol-4-yl)methanethiol, exhibiting a range of characteristic transformations.

Oxidation Reactions: Disulfide Formation and Higher Oxidation States

Thiols are readily oxidized. In the presence of mild oxidizing agents, this compound is expected to undergo oxidative coupling to form the corresponding disulfide, bis((3-methyl-1,2-oxazol-4-yl)methyl) disulfide. This reaction is a common and reversible process for most thiols.

With stronger oxidizing agents, such as hydrogen peroxide or permanganate, further oxidation is anticipated to occur, leading to the formation of sulfonic acid, (3-Methyl-1,2-oxazol-4-yl)methanesulfonic acid.

Nucleophilic Substitution and Addition Reactions of the Thiolate Anion

The thiol group is acidic and can be deprotonated by a suitable base to form the thiolate anion. This anion is a potent nucleophile and is expected to readily participate in nucleophilic substitution and addition reactions. For instance, it would likely react with alkyl halides in an SN2 fashion to yield the corresponding thioethers.

Alkylation, Acylation, and Other Derivatizations

The nucleophilic character of the thiol and its corresponding thiolate facilitates a variety of derivatization reactions. Alkylation with alkyl halides would produce thioethers. Similarly, acylation with acyl chlorides or anhydrides would yield thioesters.

Coordination Chemistry: Role as a Ligand in Metal Complexes

Thiols and their deprotonated thiolate forms are well-known to act as ligands in coordination chemistry, forming complexes with a variety of metal ions. The sulfur atom, being a soft donor, has a particular affinity for soft metal ions. It is plausible that this compound could act as a ligand, potentially in a monodentate fashion through the sulfur atom or in a bidentate fashion if the nitrogen or oxygen atoms of the oxazole (B20620) ring also participate in coordination. However, no specific research on the coordination complexes of this compound has been found.

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is a five-membered aromatic heterocycle, and its reactivity is influenced by the presence of both oxygen and nitrogen heteroatoms.

Electrophilic and Nucleophilic Reactions on the Heterocyclic Core

The 1,2-oxazole ring is generally considered to be electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution. When such reactions do occur, they are typically directed to the C4 and C5 positions. Given that the C4 position is already substituted in the target molecule, any electrophilic attack would be predicted to occur at the C5 position.

Nucleophilic attack on the 1,2-oxazole ring is also challenging but can be facilitated by the presence of a good leaving group. In the absence of such a group, strong nucleophiles may lead to ring-opening reactions.

Due to the lack of specific experimental data for this compound, the following table of predicted reactions remains hypothetical.

| Reaction Type | Predicted Reactant | Predicted Product | Conditions |

| Thiol Oxidation (Mild) | O2, catalyst | bis((3-methyl-1,2-oxazol-4-yl)methyl) disulfide | Mild oxidizing conditions |

| Thiol Oxidation (Strong) | H2O2 | (3-Methyl-1,2-oxazol-4-yl)methanesulfonic acid | Strong oxidizing conditions |

| Thiol Alkylation | CH3I | 4-((Methylthio)methyl)-3-methyl-1,2-oxazole | Base |

| Thiol Acylation | CH3COCl | S-((3-Methyl-1,2-oxazol-4-yl)methyl) ethanethioate | Base |

| Electrophilic Substitution | Br2 | 5-Bromo-4-(mercaptomethyl)-3-methyl-1,2-oxazole | Lewis acid catalyst |

Ring-Opening, Cycloaddition, and Rearrangement Pathways

The 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to a variety of transformations, including ring-opening, cycloaddition, and rearrangement reactions. These pathways are often initiated by thermal, photochemical, or chemical means and are significantly influenced by the nature of the substituents on the ring.

Ring-Opening Reactions: The relatively weak N-O bond in the 1,2-oxazole ring makes it prone to cleavage under certain conditions. For instance, reductive cleavage can lead to the formation of β-amino enones or other open-chain products. The specific outcome of such reactions would depend on the reducing agent employed and the reaction conditions.

Cycloaddition Reactions: 1,2-Oxazoles can participate as dienes in Diels-Alder reactions, particularly when activated by electron-donating groups. The [4+2] cycloaddition of a 1,2-oxazole with a dienophile can lead to the formation of a bicyclic intermediate, which can then undergo further transformations to yield substituted pyridines. The presence of the methyl and methanethiol (B179389) substituents on the this compound ring would influence the dienophilic reactivity and regioselectivity of such cycloadditions.

Rearrangement Pathways: Substituted 1,2-oxazoles are known to undergo various rearrangement reactions. One notable example is the Boulton-Katritzky rearrangement, a thermal or base-catalyzed process that can lead to the formation of isomeric heterocycles. Photochemical rearrangements are also common for azoles, potentially leading to the formation of isomeric oxazoles or other heterocyclic systems. The specific rearrangement pathways available to this compound would be influenced by the electronic and steric effects of its substituents.

Table 1: Potential Reaction Pathways of the 1,2-Oxazole Ring in this compound

| Reaction Type | Description | Potential Products |

| Ring-Opening | Cleavage of the N-O bond, often under reductive conditions. | β-amino enones, open-chain compounds. |

| Cycloaddition | Acts as a diene in Diels-Alder reactions with suitable dienophiles. | Substituted pyridines via bicyclic intermediates. |

| Rearrangement | Isomerization to other heterocyclic systems via thermal, photochemical, or catalyzed pathways. | Isomeric oxazoles, other five-membered heterocycles. |

Influence of Substituents on Ring Stability and Reactivity

The methyl and methanethiol substituents at the 3- and 4-positions of the 1,2-oxazole ring, respectively, play a crucial role in modulating its stability and reactivity.

Electronic Effects: The methyl group at the 3-position is an electron-donating group, which can increase the electron density of the oxazole ring. This enhanced electron density can, in turn, influence the ring's susceptibility to electrophilic attack and its reactivity in cycloaddition reactions. The methanethiol group at the 4-position, with its sulfur atom, can exhibit both σ- and π-electronic effects. The sulfur atom's lone pairs can participate in resonance, potentially further modifying the electronic landscape of the ring. Computational studies on substituted oxazoles have shown that the nature and position of substituents significantly impact the HOMO-LUMO energy gap, which is a key determinant of chemical reactivity. nih.gov

Steric Effects: The substituents also exert steric hindrance, which can influence the approach of reagents to the oxazole ring. This steric bulk can affect the regioselectivity and stereoselectivity of reactions such as cycloadditions.

Intermolecular and Intramolecular Interactions

The presence of both a hydrogen bond donor (the S-H group) and potential hydrogen bond acceptors (the nitrogen and oxygen atoms of the oxazole ring and the sulfur atom itself) in this compound allows for a rich variety of intermolecular and intramolecular interactions.

Hydrogen Bonding Networks and Their Impact on Chemical Behavior

The methanethiol moiety is capable of forming hydrogen bonds, acting as a hydrogen bond donor. Computational studies on methanethiol have shown that it can form hydrogen-bonded complexes with various proton acceptors. africaresearchconnects.comacs.orgresearchgate.net The strength of these hydrogen bonds is influenced by the basicity of the acceptor. africaresearchconnects.com In the context of this compound, the S-H group can form intermolecular hydrogen bonds with the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules, leading to the formation of dimers or larger aggregates in the condensed phase.

Furthermore, the sulfur atom of the methanethiol group can also act as a hydrogen bond acceptor, participating in weaker S---H-X interactions. Molecular dynamics simulations of liquid methanethiol have indicated the formation of hydrogen-bonded clusters. aip.org The ability to form these hydrogen bonding networks can significantly influence the physical properties of the compound, such as its boiling point and solubility, as well as its chemical reactivity by affecting the accessibility of reactive sites.

Table 2: Computed Interaction Energies of Methanethiol Dimers and Trimers

| Cluster | Interaction Energy (kcal/mol) |

| Methanethiol Dimer | -3.3 to -5.3 acs.org |

| Methanethiol Trimer | -8.0 to -16.7 acs.org |

Through-Bond and Through-Space Electronic Effects between Ring and Thiol

The electronic communication between the 1,2-oxazole ring and the methanethiol group can occur through two primary mechanisms: through-bond and through-space interactions.

Through-Bond Interactions: These interactions involve the transmission of electronic effects through the covalent bond framework connecting the oxazole ring and the methanethiol group. The electronegativity and polarizability of the atoms in the connecting methylene (B1212753) bridge will influence the extent of this through-bond coupling. This can affect the electron density distribution across the entire molecule, influencing the reactivity of both the ring and the thiol group.

Through-Space Interactions: These interactions occur when the thiol group is spatially close to the oxazole ring, allowing for direct orbital overlap. The conformational flexibility of the methanethiol side chain will determine the likelihood and strength of such through-space interactions. These interactions can be particularly important in influencing the molecule's electronic properties and its interactions with other molecules or surfaces. Theoretical studies on other molecular systems have demonstrated that both through-bond and through-space interactions can significantly impact electronic properties and chemical reactivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Chemical Research

Elucidation of Molecular Structure in Complex Reaction Mixtures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for complex intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For (3-Methyl-1,2-oxazol-4-yl)methanethiol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.

In the ¹H NMR spectrum, the methyl group protons on the oxazole (B20620) ring would likely appear as a singlet, with a characteristic chemical shift. The methylene (B1212753) protons of the methanethiol (B179389) group would also produce a singlet, while the thiol proton would exhibit a broad singlet that can be confirmed by D₂O exchange. The single proton on the oxazole ring would also present as a singlet.

The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the methylene carbon, and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. ipb.ptrsc.org

To confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, showing a correlation between the methyl protons and the C3 carbon of the oxazole ring, and between the methylene protons and the C4 carbon of the oxazole ring.

For the analysis of complex reaction intermediates that may be insoluble or amorphous, solid-state NMR could provide valuable structural information that is inaccessible by solution-state NMR.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ (on C3) | ~2.4 | ~12 | s |

| -CH₂-SH | ~3.8 | ~25 | s |

| -SH | ~1.6 (broad) | - | s |

| H5 (on oxazole ring) | ~8.2 | ~150 | s |

| C3 (oxazole ring) | - | ~160 | - |

| C4 (oxazole ring) | - | ~115 | - |

| C5 (oxazole ring) | - | ~150 | - |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₅H₇NOS. beilstein-journals.org

Electron ionization (EI) or electrospray ionization (ESI) sources can be used. sfrbm.orgnih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the thiol group, cleavage of the bond between the methylene group and the oxazole ring, and fragmentation of the oxazole ring itself. dtic.milgoogle.com.cu The analysis of these fragmentation patterns helps to piece together the molecular structure.

Table 2: Predicted HRMS Data and Major Fragmentation Ions for this compound

| Ion | Formula | Calculated m/z | Observed m/z (Hypothetical) | Fragment Lost |

|---|---|---|---|---|

| [M]⁺ | C₅H₇NOS⁺ | 129.0248 | 129.0245 | - |

| [M - SH]⁺ | C₅H₆NO⁺ | 96.0449 | 96.0446 | •SH |

| [M - CH₂SH]⁺ | C₄H₄NO⁺ | 82.0293 | 82.0290 | •CH₂SH |

X-ray Crystallography for Definitive Solid-State Structural Analysis of Derivatives

While obtaining a single crystal of the volatile this compound itself may be challenging, the synthesis of a stable, crystalline derivative can provide unequivocal proof of its structure through X-ray crystallography. anchor-publishing.comoregonstate.eduwestminster.ac.ukrsc.org For instance, reaction of the thiol with a suitable electrophile to form a less volatile solid, such as a thioether or a disulfide, could yield crystals suitable for analysis.

The resulting crystal structure would provide precise bond lengths, bond angles, and conformational information in the solid state. This data serves as the ultimate confirmation of the molecular connectivity established by NMR and MS. nih.gov

Quantitative Analysis in Reaction Monitoring and Purity Assessment

Beyond structural elucidation, the ability to quantify this compound is crucial for monitoring its synthesis and assessing the purity of the final product.

Chromatographic Techniques (e.g., GC-FID, HPLC-UV/MS) for Reaction Progress and Product Quantification

Chromatographic methods are ideal for separating this compound from starting materials, byproducts, and intermediates in a reaction mixture.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for the analysis of this relatively volatile compound. acs.orgresearchgate.netresearchgate.net GC-FID would provide quantitative data on the concentration of the target molecule over time, allowing for the monitoring of reaction kinetics and the determination of reaction completion. shimadzu.com GC-MS would simultaneously provide mass spectral data for peak identification, confirming the presence of the desired product. shimadzu.com The presence of sulfur also allows for the use of a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), for enhanced selectivity and sensitivity. researchgate.netshimadzu.com

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the reaction mixture contains non-volatile components. sielc.comacs.org A reverse-phase column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724). sielc.com Detection could be achieved using a UV detector, as the oxazole ring is expected to have a UV chromophore, or a mass spectrometer for more specific detection and identification.

Table 3: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Hypothetical Retention Time |

|---|---|---|---|---|

| GC | DB-5 (30 m x 0.25 mm x 0.25 µm) | Helium | FID/MS | ~8.5 min |

| HPLC | C18 (150 mm x 4.6 mm, 5 µm) | Acetonitrile/Water gradient | UV (220 nm)/MS | ~5.2 min |

Spectrophotometric Methods for Kinetic Studies

Spectrophotometric methods can be utilized for kinetic studies of reactions involving the thiol group of this compound. rdd.edu.iqresearchgate.net For example, the reaction of the thiol with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), results in the formation of a colored product that can be monitored over time using a UV-Vis spectrophotometer. nih.gov This allows for the determination of reaction rates and the investigation of reaction mechanisms. nih.govnih.govacs.org The kinetics of the thiol's reaction can be followed by observing the change in absorbance at a specific wavelength. acs.org

Vibrational Spectroscopy for Conformational and Bonding Analysis

Infrared (IR) Spectroscopy for Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of the 3-methyl-1,2-oxazole ring and the methanethiol moiety.

The thiol group (-SH) is anticipated to produce a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration typically appears as a weak band in the 600-800 cm⁻¹ range. The oxazole ring gives rise to several characteristic vibrations. The C=N stretching vibration is expected in the 1620-1680 cm⁻¹ region, while the C=C stretching vibration is likely to be observed around 1500-1600 cm⁻¹. The C-O stretching within the ring is typically found in the 1000-1300 cm⁻¹ range. The methyl group attached to the oxazole ring will exhibit characteristic C-H stretching and bending vibrations.

A hypothetical summary of the prominent IR absorption bands for this compound, based on computational predictions and data from analogous structures, is presented in the table below.

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2980 | Medium | C-H stretch (methyl group) |

| ~2920 | Medium | C-H stretch (methylene group) |

| ~2570 | Weak | S-H stretch |

| ~1650 | Strong | C=N stretch (oxazole ring) |

| ~1580 | Medium | C=C stretch (oxazole ring) |

| ~1450 | Medium | C-H bend (methyl and methylene groups) |

| ~1250 | Strong | C-O-N stretch (oxazole ring) |

| ~1100 | Medium | Ring breathing (oxazole) |

| ~750 | Weak | C-S stretch |

This table is generated based on theoretical calculations and data from structurally similar compounds and should be considered as a predictive representation.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing the vibrations of the oxazole ring and the C-S bond. The S-H stretching vibration, which is typically weak in IR, can also be observed in the Raman spectrum. The symmetric vibrations of the oxazole ring are expected to be strong in the Raman spectrum. The C-S stretching vibration often gives a more intense signal in Raman than in IR spectroscopy.

A table of predicted Raman shifts for this compound is provided below. This data is derived from computational models and comparison with related molecules.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2980 | Medium | C-H stretch (methyl group) |

| ~2920 | Medium | C-H stretch (methylene group) |

| ~2570 | Medium | S-H stretch |

| ~1650 | Medium | C=N stretch (oxazole ring) |

| ~1580 | Strong | C=C stretch (oxazole ring) |

| ~1450 | Medium | C-H bend (methyl and methylene groups) |

| ~1250 | Medium | C-O-N stretch (oxazole ring) |

| ~1100 | Strong | Ring breathing (oxazole) |

| ~750 | Strong | C-S stretch |

This table is generated based on theoretical calculations and data from structurally similar compounds and should be considered as a predictive representation.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from that, a wide array of molecular properties.

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a molecule like (3-Methyl-1,2-oxazol-4-yl)methanethiol, with a flexible methanethiol (B179389) side chain, multiple low-energy conformations may exist.

Computational studies on oxazole (B20620) derivatives often employ DFT methods to optimize molecular geometries. irjweb.com The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is critical for obtaining accurate results.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For heterocyclic compounds like oxazoles, the distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from a HOMO-LUMO analysis of a model oxazole derivative, based on typical values found in computational studies of similar compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule. rsc.org These maps are plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions typically denote negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For a molecule containing both an oxazole ring and a thiol group, an MEP map would be invaluable in predicting sites of interaction. The nitrogen atom of the oxazole ring and the sulfur atom of the thiol group would likely be regions of significant negative potential. mdpi.com

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy. This is particularly useful for confirming the structure of newly synthesized compounds or for interpreting complex experimental spectra.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus. Theoretical methods can calculate the magnetic shielding tensors for each atom, which can then be converted into chemical shifts. nih.gov Studies on oxazoles and related heterocycles have demonstrated that DFT calculations can provide satisfactory predictions of both ¹H and ¹³C NMR chemical shifts. lookchem.com Discrepancies between calculated and experimental values can often be minimized by including solvent effects in the computational model. nih.gov

The following interactive table provides an example of how predicted NMR chemical shifts for a hypothetical 3-methyl-1,2-oxazole structure might be presented, based on data from similar compounds.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C3 | 158.2 | - |

| C4 | 113.3 | - |

| C5 | 174.4 | 8.5 |

| CH₃ | 12.5 | 2.4 |

Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations are based on the second derivatives of the energy with respect to the atomic positions. The predicted frequencies are often scaled by an empirical factor to account for approximations in the theoretical methods and anharmonicity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. It allows for the characterization of transient species like transition states and the calculation of energy barriers, providing deep insights into reaction kinetics and mechanisms.

A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of a reaction. Locating and characterizing the transition state structure is a key goal of computational reaction mechanism studies. For reactions involving thiols, such as their addition to Michael acceptors, computational studies have been extensively used to model the transition states. nih.govacs.org

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction rate. Computational methods can accurately calculate these barriers, allowing for the comparison of different possible reaction pathways. For example, in the context of thiol-Michael additions, DFT calculations can predict whether the reaction proceeds via a concerted or a stepwise mechanism. acs.orgresearchgate.net

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of its geometry. researchgate.net By mapping out the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.

Reaction coordinate analysis involves following the path of minimum energy from reactants to products on the PES. This is often done using Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path downhill from a transition state to the corresponding reactants and products. Such analyses can confirm that a calculated transition state indeed connects the intended reactants and products. For complex reactions, such as those that might involve the oxazole ring of this compound, computational exploration of the PES can uncover unexpected reaction intermediates or alternative pathways. acs.org

Molecular Dynamics Simulations for Conformational Flexibility

Detailed molecular dynamics (MD) simulations specifically investigating the conformational flexibility of this compound are not extensively documented in publicly available research. However, the principles of MD simulations can be applied to understand its likely behavior. Such simulations would typically involve placing the molecule in a simulated solvent box, often water, and calculating the forces between atoms over time to model its dynamic movements. Key aspects to be analyzed would include the rotation around the C-C and C-S single bonds of the methanethiol group, which would be the primary source of conformational variability. The isoxazole (B147169) ring itself is a rigid structure. The resulting trajectory would reveal the preferred dihedral angles and the energy barriers between different conformations, providing insight into the molecule's flexibility under various conditions.

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful approach to understanding how this compound might interact with other molecules. These computational methods are crucial for predicting potential biological activities or chemical reactivity without the need for extensive laboratory experiments.

Binding Affinity Studies with Model Chemical Fragments or Enzymes (emphasizing computational methodology)

Specific binding affinity studies for this compound with particular enzymes or model fragments are not readily found in the scientific literature. However, the methodology for such a study would involve molecular docking and free energy calculations.

Molecular docking simulations would be employed to predict the preferred orientation of this compound when it binds to a target protein's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

Following docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to calculate the binding free energy. These methods provide a more accurate estimation of the binding affinity by considering the ligand and receptor in a solvated environment.

A hypothetical data table from such a study might look like this:

| Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Model Thiolase | -7.2 | -8.5 | Cys120, His250, Phe180 |

| Model Oxidase | -6.5 | -7.8 | Tyr88, Trp150, Met95 |

Solvation Effects on Molecular Properties and Reactivity

The influence of solvents on the properties and reactivity of this compound can be investigated using computational methods that model the solvent either explicitly (as individual molecules) or implicitly (as a continuous medium).

Explicit solvent models, often used in molecular dynamics simulations, provide a detailed picture of solute-solvent interactions, including the formation of hydrogen bonds between the thiol group and polar solvent molecules. This level of detail is computationally expensive but can be crucial for understanding specific solvent effects.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally less demanding and are often used in quantum mechanical calculations to estimate the effect of the solvent on properties like molecular orbital energies, dipole moments, and reaction energy barriers. For example, the reactivity of the thiol group could be significantly influenced by the polarity of the solvent, which can affect the stability of charged intermediates in a potential reaction.

Below is a hypothetical table illustrating the effect of different solvents on a key molecular property of this compound, calculated using an implicit solvent model:

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Vacuum | 1 | 2.1 |

| Chloroform | 4.81 | 2.8 |

| Ethanol | 24.55 | 3.5 |

| Water | 80.1 | 4.2 |

Insufficient Information Found to Generate the Requested Article

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is a lack of available scientific literature and data to fulfill the requirements of the requested article. The search did not yield specific research findings, detailed applications, or data tables pertaining to the use of this particular compound as a synthetic building block in the specified areas of chemical research.

The instructions for the article mandated a strict adherence to a detailed outline, focusing exclusively on the applications of "this compound" in the synthesis of advanced heterocyclic systems, its role in materials science and polymer chemistry, and its use as a mechanistic probe in in vitro chemical biology.

The search results provided general information on related topics such as:

The synthesis and applications of other oxazole and isoxazole derivatives.

The general reactivity of methanethiol and other thiol-containing compounds.

Broad concepts of supramolecular chemistry and self-assembly.

The synthesis of various heterocyclic systems not involving the specified compound.

However, no documents, studies, or data were found that specifically describe the incorporation of "this compound" into fused ring systems, its use in forming sulfur-containing bridges, its application as a precursor for functional monomers, its integration into self-assembling systems, or its role as a mechanistic probe.

Without verifiable and specific information from the scientific literature, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Proceeding with the creation of the article would necessitate speculation and the fabrication of data, which would compromise the integrity and factual basis of the content.

Therefore, due to the absence of relevant data in the conducted searches, the generation of the requested article on "this compound" cannot be completed at this time.

Applications As a Synthetic Building Block and Probe in Chemical Research

Mechanistic Probes in In Vitro Chemical Biology Research (without discussing in vivo effects)

Reactivity with Model Biomolecules in Controlled Chemical Environments

The thiol group of (3-Methyl-1,2-oxazol-4-yl)methanethiol is expected to be the primary site of reactivity with biomolecules. In controlled in vitro settings, this reactivity can be explored with model biomolecules to understand its potential for covalent modification of proteins and peptides. The isoxazole (B147169) ring, with its specific electronic and steric properties, can modulate the reactivity of the thiol group and participate in non-covalent interactions.

The reactivity of thiols with various functional groups present in biomolecules is well-documented. Key reactions include:

Thiol-disulfide exchange: Thiols can react with disulfide bonds in proteins to form new disulfide linkages. This is a reversible reaction crucial in protein folding and redox regulation.

Michael addition: Thiols can act as nucleophiles and add to α,β-unsaturated carbonyl compounds, such as maleimides, which are often used as linkers in bioconjugation.

Alkylation: The thiol group can be alkylated by electrophiles like haloacetamides or alkyl halides, leading to the formation of a stable thioether bond.

The isoxazole moiety can influence these reactions. The electron-withdrawing nature of the isoxazole ring may affect the pKa of the thiol group, thereby influencing its nucleophilicity at a given pH. Furthermore, the isoxazole ring itself can be involved in interactions, such as hydrogen bonding or π-stacking, with amino acid residues in a protein, which can orient the thiol group for a specific reaction.

Table 1: Representative Reactions of Thiols with Model Biomolecules

| Reaction Type | Model Biomolecule Functional Group | Resulting Covalent Bond |

| Thiol-disulfide exchange | Disulfide (e.g., in cystine) | Disulfide |

| Michael addition | Maleimide | Thioether |

| Alkylation | Iodoacetamide | Thioether |

Probing Enzyme Active Sites through Covalent Modification (purely chemical, in vitro context)

Heterocyclic thiols can serve as valuable probes for studying the active sites of enzymes, particularly those containing reactive cysteine or other nucleophilic residues. By forming a covalent bond with an amino acid in the active site, these probes can be used to identify and characterize the active site, as well as to inhibit enzyme activity for research purposes.

The design of such probes often involves a "warhead," the reactive group that forms the covalent bond, and a "scaffold" that directs the probe to the target enzyme and provides selectivity. In this compound, the methanethiol (B179389) group acts as the warhead, while the 3-methyl-1,2-oxazole moiety serves as the scaffold.

The process of probing an enzyme active site with a covalent modifier in an in vitro context typically involves:

Incubation: The enzyme is incubated with the thiol-containing probe under controlled conditions (e.g., pH, temperature).

Covalent Adduct Formation: The thiol group of the probe reacts with a nucleophilic amino acid residue in the enzyme's active site.

Analysis: The formation of the covalent adduct can be confirmed by techniques such as mass spectrometry, which will show an increase in the molecular weight of the enzyme corresponding to the mass of the probe.

Identification of the Modified Residue: Proteolytic digestion of the modified enzyme followed by mass spectrometry (peptide mapping) can identify the specific amino acid residue that has been modified.

The selectivity of a covalent probe is crucial. The isoxazole ring of this compound can contribute to selectivity through specific interactions with the enzyme's active site. For example, the methyl group and the oxygen and nitrogen atoms of the isoxazole ring can participate in hydrophobic interactions, hydrogen bonding, or dipole-dipole interactions with the amino acid residues lining the active site.

Derivatization for Enhanced Analytical Detection in Research Methodologies

For analytical purposes, it is often necessary to derivatize a molecule to introduce a reporter group that can be easily detected by common analytical techniques, such as high-performance liquid chromatography (HPLC) with fluorescence or UV-Vis detection. The thiol group of this compound is an excellent handle for such derivatization.

Derivatization strategies for thiols typically involve reaction with a reagent that contains a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection) and a reactive group that specifically targets the thiol.

Common derivatizing agents for thiols include:

Maleimides: These react with thiols via Michael addition and can be functionalized with various reporter groups.

Haloacetyl derivatives: Reagents like iodoacetyl or bromoacetyl groups attached to a fluorescent tag can alkylate the thiol.

Disulfides: Reagents containing a disulfide bond, such as Ellman's reagent (DTNB), react with thiols in a disulfide exchange reaction, releasing a chromogenic product.

Research on oxazole-based tagging reagents has demonstrated their utility in the analysis of thiols. For example, fluorescent tagging reagents like 2-chloro-4,5-diphenyloxazole (B8386082) (DICLOX) and 2-chloro-4,5-bis(p-N,N-dimethylaminosulfonylphenyl)oxazole (SAOX-CI) have been used for the derivatization of thiols for HPLC analysis with fluorescence detection. rsc.org These reagents react with thiols to form highly fluorescent and stable derivatives. rsc.org The resulting SAOX-thiol derivatives have been shown to have detection limits in the femtomole range. rsc.org

Table 2: Examples of Derivatization Reactions for Thiols for Enhanced Analytical Detection

| Derivatizing Agent Class | Reporter Group Type | Reaction with Thiol | Detection Method |

| Fluorogenic Maleimides | Fluorophore | Michael addition | Fluorescence Spectroscopy |

| Iodoacetyl-based Fluorophores | Fluorophore | Alkylation | Fluorescence Spectroscopy |

| Ellman's Reagent (DTNB) | Chromophore | Thiol-disulfide exchange | UV-Vis Spectroscopy |

| Oxazole-based tagging reagents | Fluorophore | Nucleophilic substitution | Fluorescence Spectroscopy |

The derivatization of this compound with such reagents would allow for its sensitive and selective detection in various research applications, such as in studies of its reactivity with biomolecules or its fate in complex chemical systems.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Strategies for Oxazole-Thiol Scaffolds

The synthesis of oxazole-thiol scaffolds, including (3-Methyl-1,2-oxazol-4-yl)methanethiol, is a key area of contemporary research. Traditional methods for the synthesis of oxazoles often involve multi-step procedures with limitations in substrate scope and functional group tolerance. researchgate.net Consequently, there is a significant impetus to develop novel and more efficient synthetic strategies.

One promising approach is the regioselective functionalization of the oxazole (B20620) ring. nih.govfigshare.com Recent studies have demonstrated the use of TMP-bases of magnesium and zinc (TMP=2,2,6,6-tetramethylpiperidide) to achieve controlled metalation at specific positions of the oxazole scaffold. nih.govfigshare.com This allows for the subsequent introduction of various electrophiles, including sulfur-containing moieties, to furnish highly functionalized oxazoles. nih.govfigshare.com This methodology offers a pathway to synthesize compounds like this compound with high precision.

Furthermore, diversity-oriented synthesis (DOS) approaches are being explored to generate libraries of oxazole derivatives. nih.govacs.org These strategies often employ versatile building blocks and robust reaction protocols to rapidly access a wide range of structurally diverse molecules. nih.govacs.org The development of one-pot syntheses, such as the van Leusen oxazole synthesis, provides an efficient route to 5-substituted oxazoles, which can be further elaborated to introduce a methanethiol (B179389) group at the 4-position. nih.govmdpi.com

Green chemistry principles are also influencing the development of synthetic methods for oxazole derivatives. ijpsonline.comijpsonline.com This includes the use of environmentally benign catalysts, solvents, and reaction conditions to minimize waste and energy consumption. ijpsonline.comijpsonline.com

Table 1: Comparison of Synthetic Strategies for Oxazole Scaffolds

| Strategy | Description | Advantages | Challenges |

| Regioselective Functionalization | Controlled metalation of the oxazole ring followed by electrophilic trapping. | High regioselectivity, access to highly functionalized products. | Requires specific organometallic reagents and careful control of reaction conditions. |

| Diversity-Oriented Synthesis | Generation of libraries of diverse oxazole derivatives from common intermediates. | Rapid access to a wide range of compounds for screening. | May require extensive optimization for specific target molecules. |

| van Leusen Oxazole Synthesis | A one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). | High efficiency, good substrate scope. | Primarily yields 5-substituted oxazoles, requiring further steps for other substitution patterns. |

| Green Synthetic Approaches | Utilization of eco-friendly catalysts, solvents, and conditions. | Reduced environmental impact, increased sustainability. | Catalyst efficiency and stability can be a challenge. |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of organic reactions, providing real-time information about the concentration of reactants, intermediates, and products.

For the synthesis of this compound and related compounds, techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are invaluable. numberanalytics.com In situ FTIR can track the disappearance of starting materials and the appearance of key functional groups, such as the C=N of the oxazole ring or the S-H of the thiol.

Two-dimensional NMR spectroscopy provides detailed structural information and can be used to identify transient intermediates. numberanalytics.com Mass spectrometry is highly sensitive and can be used to monitor the progress of reactions and identify byproducts, even at very low concentrations. numberanalytics.com The combination of these techniques offers a comprehensive picture of the reaction pathway, enabling chemists to optimize reaction conditions for improved yield and selectivity.

Recent advancements in probe technology and data analysis have further enhanced the capabilities of in situ monitoring. For instance, fiber-optic probes allow for the direct monitoring of reactions in harsh environments, while chemometric methods can be used to deconvolve complex spectral data.

High-Throughput Computational Screening for Predicting Chemical Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science. High-throughput computational screening allows for the rapid evaluation of large virtual libraries of molecules, predicting their properties and reactivity without the need for laborious and costly experimental synthesis.

In the context of this compound and its analogs, computational methods can be used to predict a variety of properties, including their reactivity towards different reagents and their potential biological activity. jcchems.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of oxazole derivatives with their observed activity, guiding the design of new compounds with improved properties. nih.gov

Molecular docking simulations can be used to predict the binding affinity of oxazole-thiol compounds to specific biological targets, such as enzymes or receptors. nih.gov This information is crucial for identifying potential therapeutic applications. Furthermore, computational methods can be used to study reaction mechanisms and predict the selectivity of different synthetic routes, aiding in the development of more efficient and chemo-selective reactions. jcchems.com

Table 2: Computational Tools in Oxazole-Thiol Research

| Computational Method | Application | Predicted Properties |

| Quantum Mechanics (QM) | Calculation of electronic structure and reaction energies. | Reactivity, selectivity, reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Conformational preferences, binding interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Biological activity, toxicity. |

| Molecular Docking | Prediction of the binding mode and affinity of a ligand to a receptor. | Binding affinity, potential therapeutic targets. |

Exploration of Chemo-Selective Reactions in Complex Synthetic Pathways

Chemo-selectivity, the ability to react with one functional group in the presence of others, is a cornerstone of modern organic synthesis. chemistrysteps.com In the synthesis of complex molecules containing multiple reactive sites, such as those incorporating the oxazole-thiol scaffold, chemo-selective reactions are essential for achieving the desired transformations without the need for extensive protecting group manipulations.

The thiol group in this compound is a versatile functional handle that can undergo a variety of chemo-selective reactions, including alkylation, oxidation, and addition to electrophiles. chemistrysteps.comresearchgate.net The nucleophilicity of the thiol can be modulated by the reaction conditions, allowing for selective reactions in the presence of other nucleophilic groups. acs.org

Similarly, the oxazole ring can be selectively functionalized at different positions depending on the reagents and conditions employed. nih.govfigshare.com The development of catalytic systems that can achieve high chemo-selectivity is a major focus of current research. For instance, transition metal catalysts can be used to direct reactions to specific sites on the oxazole ring. The ability to perform chemo-selective modifications on both the oxazole and thiol moieties of the scaffold opens up a vast chemical space for the synthesis of novel derivatives with tailored properties.

Integration into Multicomponent Reaction Frameworks for Chemical Diversity Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.orgresearchgate.net MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of chemical diversity. beilstein-journals.org

The integration of oxazole and thiol building blocks into MCR frameworks is a promising strategy for the synthesis of novel heterocyclic libraries. researchgate.netresearchgate.net For example, an MCR could be designed to incorporate a pre-formed this compound unit or to form the oxazole-thiol scaffold in situ from simpler precursors.

The development of new MCRs that can accommodate a wide range of substrates is an active area of research. rsc.org By varying the starting materials used in an MCR, a large number of structurally diverse products can be generated from a common synthetic pathway. nih.govacs.org This approach is particularly valuable in drug discovery, where the screening of large and diverse compound libraries is essential for identifying new lead compounds.

Q & A

Q. How can in silico methods predict the pharmacokinetic properties of derivatives?

- Methodological Answer : Use SwissADME to evaluate drug-likeness (Lipinski’s rules), bioavailability, and metabolic pathways. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to biological targets like enzymes or receptors .

Contradictions and Data Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.